![molecular formula C18H14N2O2 B3719745 3-(2-oxo-4-phenyl-3-buten-1-ylidene)-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3719745.png)
3-(2-oxo-4-phenyl-3-buten-1-ylidene)-3,4-dihydro-2(1H)-quinoxalinone
Overview
Description
3-(2-oxo-4-phenyl-3-buten-1-ylidene)-3,4-dihydro-2(1H)-quinoxalinone, also known as QD-2, is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. QD-2 belongs to the class of quinoxaline derivatives, which have shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(2-oxo-4-phenyl-3-buten-1-ylidene)-3,4-dihydro-2(1H)-quinoxalinone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. 3-(2-oxo-4-phenyl-3-buten-1-ylidene)-3,4-dihydro-2(1H)-quinoxalinone has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in cancer treatment.
Biochemical and Physiological Effects
3-(2-oxo-4-phenyl-3-buten-1-ylidene)-3,4-dihydro-2(1H)-quinoxalinone has been shown to have a variety of biochemical and physiological effects, including the modulation of oxidative stress, the inhibition of angiogenesis, and the regulation of cell cycle progression. It has also been shown to enhance the activity of certain chemotherapy drugs, making it a potential candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One advantage of 3-(2-oxo-4-phenyl-3-buten-1-ylidene)-3,4-dihydro-2(1H)-quinoxalinone is its relatively low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, its low solubility in water can pose a challenge for its delivery and administration. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 3-(2-oxo-4-phenyl-3-buten-1-ylidene)-3,4-dihydro-2(1H)-quinoxalinone. One area of research could focus on its use in combination therapy with other chemotherapy drugs to enhance their efficacy. Another potential direction could be the development of novel delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to determine its potential use in the treatment of other diseases, such as neurodegenerative disorders.
Scientific Research Applications
3-(2-oxo-4-phenyl-3-buten-1-ylidene)-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential use in the treatment of cancer, as it has been shown to exhibit anti-tumor activity in various cancer cell lines. It has also been investigated for its neuroprotective properties and its ability to prevent oxidative stress-induced damage in neuronal cells.
properties
IUPAC Name |
3-[(1E,3E)-2-hydroxy-4-phenylbuta-1,3-dienyl]-1H-quinoxalin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-14(11-10-13-6-2-1-3-7-13)12-17-18(22)20-16-9-5-4-8-15(16)19-17/h1-12,21H,(H,20,22)/b11-10+,14-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVVKYORKIBDGU-CYZWUHAYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=CC2=NC3=CC=CC=C3NC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=C\C2=NC3=CC=CC=C3NC2=O)/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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